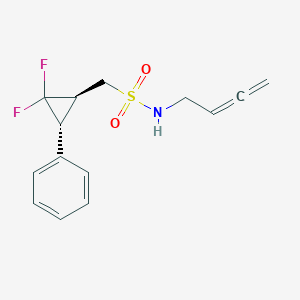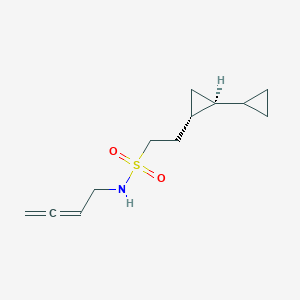![molecular formula C12H13ClN2O3S2 B7345420 2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345420.png)
2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide, also known as CP-690,550, is a synthetic compound that is being investigated for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are designed to target specific enzymes involved in the immune system response.
作用机制
2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking the activity of JAK enzymes, this compound can reduce the production of inflammatory cytokines and prevent the activation of immune cells involved in the inflammatory response. This mechanism of action makes this compound a promising candidate for the treatment of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, this compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In clinical studies, this compound has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, this compound has also been associated with some adverse effects, including an increased risk of infections and malignancies.
实验室实验的优点和局限性
2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide has several advantages for lab experiments, including its specificity for JAK enzymes, its ability to inhibit multiple JAK isoforms, and its potential for oral administration. However, this compound also has some limitations for lab experiments, including its relatively low solubility and stability, which can make it difficult to work with in certain assays and experiments.
未来方向
There are several future directions for 2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide research, including the investigation of its potential use in other autoimmune and inflammatory diseases, the development of more potent and selective JAK inhibitors, and the exploration of combination therapies with other drugs. Additionally, further research is needed to better understand the long-term safety and efficacy of this compound in clinical settings. Overall, this compound represents a promising area of research for the development of new treatments for autoimmune and inflammatory diseases.
合成方法
The synthesis of 2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide involves several steps, including the reaction of 2-chloro-4-phenylthiazole with sodium sulfonamide, followed by the reaction with (S)-2-hydroxypropylamine. The final product is obtained after purification through a series of chromatographic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry and analytical techniques.
科学研究应用
2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors like this compound are designed to target specific enzymes involved in the immune system response, which can help reduce inflammation and other symptoms associated with these diseases. This compound has also been investigated for its potential use in organ transplantation to prevent rejection.
属性
IUPAC Name |
2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S2/c1-8(16)7-14-20(17,18)11-10(15-12(13)19-11)9-5-3-2-4-6-9/h2-6,8,14,16H,7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNLUQZXHFDGHD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(N=C(S1)Cl)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNS(=O)(=O)C1=C(N=C(S1)Cl)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R,7R)-7-(difluoromethyl)-5-methyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7345338.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B7345345.png)
![5-(piperidin-1-ylmethyl)-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B7345354.png)
![N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B7345366.png)
![1-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B7345367.png)


![1-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B7345392.png)
![3-bromo-2,4-difluoro-N-[(2R)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B7345401.png)
![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345406.png)
![ethyl (1R,2R)-2-(2-oxa-7-azaspiro[4.4]nonan-7-ylsulfonylmethyl)cyclopropane-1-carboxylate](/img/structure/B7345408.png)
![2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345416.png)
![2-chloro-N-[(2S)-1-hydroxypropan-2-yl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345421.png)
![2-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345423.png)